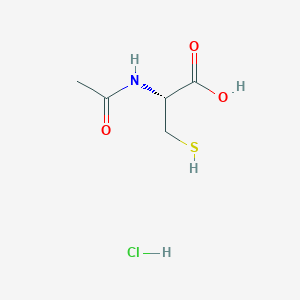
L-Cysteine, N-acetyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Cysteine, N-acetyl-, hydrochloride is a chemical compound that is widely used in scientific research. It is a derivative of the amino acid L-cysteine and is commonly used as a reducing agent and a source of sulfhydryl groups.
Mécanisme D'action
L-Cysteine, N-acetyl-, hydrochloride acts as a reducing agent by donating electrons to other molecules. It can also form disulfide bonds with other sulfhydryl groups, which can affect protein structure and function. Additionally, it can act as a source of sulfur for the synthesis of cysteine and other sulfur-containing compounds.
Effets Biochimiques Et Physiologiques
L-Cysteine, N-acetyl-, hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to protect against oxidative stress and inflammation, as well as to improve insulin sensitivity and glucose metabolism. It has also been shown to have anti-cancer properties and to enhance the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using L-Cysteine, N-acetyl-, hydrochloride in lab experiments is its ability to act as a reducing agent and a source of sulfhydryl groups. However, its effects on protein structure and function can also be a limitation, as it can disrupt disulfide bonds and affect protein folding.
Orientations Futures
There are many future directions for the study of L-Cysteine, N-acetyl-, hydrochloride. One area of research is in the development of new drugs and therapies based on its anti-cancer and immune-enhancing properties. Another area of research is in the study of its effects on protein structure and function, and its potential use in protein engineering and biotechnology.
In conclusion, L-Cysteine, N-acetyl-, hydrochloride is a widely used chemical compound in scientific research. Its ability to act as a reducing agent and a source of sulfhydryl groups makes it valuable in the synthesis of peptides and proteins, as well as in the study of protein structure and function. Its biochemical and physiological effects also make it an interesting area of research for the development of new drugs and therapies.
Méthodes De Synthèse
L-Cysteine, N-acetyl-, hydrochloride can be synthesized by acetylating L-cysteine with acetic anhydride in the presence of hydrochloric acid. The reaction is carried out under reflux conditions for several hours, and the product is purified by recrystallization.
Applications De Recherche Scientifique
L-Cysteine, N-acetyl-, hydrochloride is widely used in scientific research as a reducing agent and a source of sulfhydryl groups. It is used in the synthesis of peptides and proteins, as well as in the preparation of enzyme substrates. It is also used in the study of protein structure and function, as it can disrupt disulfide bonds and affect protein folding.
Propriétés
Numéro CAS |
18829-79-3 |
|---|---|
Nom du produit |
L-Cysteine, N-acetyl-, hydrochloride |
Formule moléculaire |
C5 H9 N O3 S . Cl H |
Poids moléculaire |
199.66 g/mol |
Nom IUPAC |
(2R)-2-acetamido-3-sulfanylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C5H9NO3S.ClH/c1-3(7)6-4(2-10)5(8)9;/h4,10H,2H2,1H3,(H,6,7)(H,8,9);1H/t4-;/m0./s1 |
Clé InChI |
BNAZKIJXZHLHTG-WCCKRBBISA-N |
SMILES isomérique |
CC(=O)N[C@@H](CS)C(=O)O.Cl |
SMILES |
CC(=O)NC(CS)C(=O)O.Cl |
SMILES canonique |
CC(=O)NC(CS)C(=O)O.Cl |
Autres numéros CAS |
18829-79-3 |
Numéros CAS associés |
616-91-1 (Parent) |
Synonymes |
L-Cysteine, N-acetyl-, hydrochloride (1:1); N-Acetyl-L-cysteine hydrochloride; _x000D_ N-Acetylcysteine hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



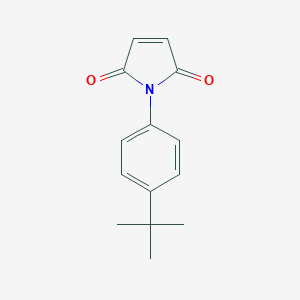
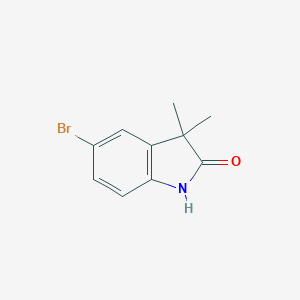
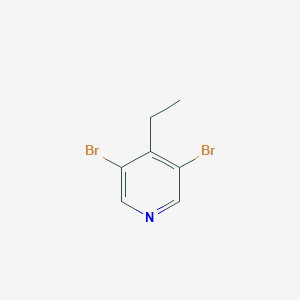
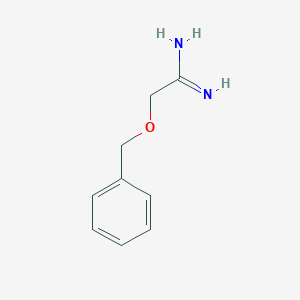
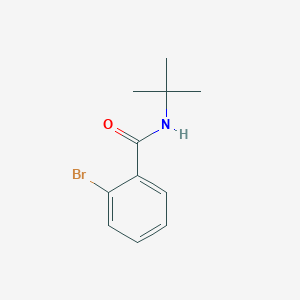
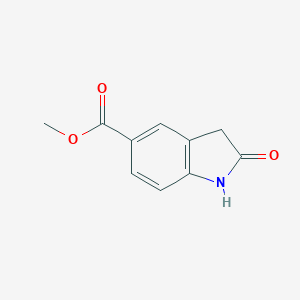
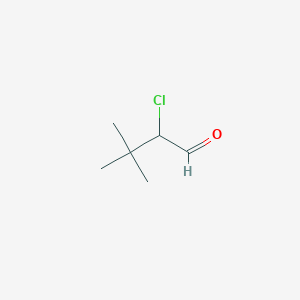


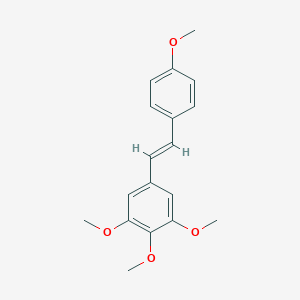
![2-Benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one](/img/structure/B174520.png)
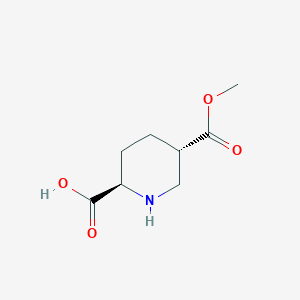
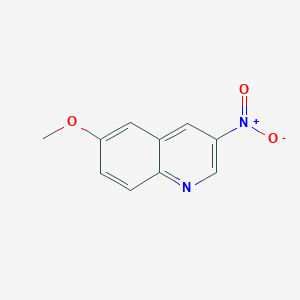
![(2R,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline](/img/structure/B174528.png)